

Solanacol: A Comparative Analysis of its Biological Activity Among Natural Strigolactones

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of **Solanacol**, a unique natural strigolactone, with other notable natural strigolactones. The information is supported by experimental data to aid in research and development efforts.

Introduction to Solanacol

Solanacol is a natural strigolactone (SL) isolated from tobacco (Nicotiana tabacum).[1] Structurally, it is distinguished by the presence of a benzene A-ring, a feature not found in other natural strigolactones.[1] Like other SLs, **Solanacol** is involved in regulating various physiological processes in plants and plays a crucial role in the chemical communication between plants and other organisms in the rhizosphere. This guide focuses on its comparative bioactivity in key physiological processes: seed germination of parasitic plants, hyphal branching of arbuscular mycorrhizal (AM) fungi, and the inhibition of shoot branching.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of **Solanacol** in comparison to other natural strigolactones.

Seed Germination of Parasitic Weeds

Solanacol has demonstrated potent activity as a germination stimulant for parasitic weeds of the Orobanche genus. The following data is from a study on the germination of Orobanche







minor seeds.



| Solanacol 10^{-9} 85 ± 2.1 10^{-10} 75 ± 3.5 10^{-11} 45 ± 2.9 10^{-12} 15 ± 1.4 Orobanchol 10^{-9} 92 ± 1.5 10^{-10} 88 ± 2.0 10^{-11} 85 ± 2.5 10^{-12} 82 ± 3.1 Sorgomol 10^{-9} 90 ± 1.8 10^{-10} 85 ± 2.2 | |
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| Orobanchol 10^{-9} 92 ± 1.5 10^{-10} 88 ± 2.0 10^{-11} 85 ± 2.5 10^{-12} 82 ± 3.1 Sorgomol 10^{-9} 90 ± 1.8 | |
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| | |
| Sorgomol 10^{-9} 90 ± 1.8 | |
| | |
| 10^{-10} 85 ± 2.2 | |
| | |
| 10^{-11} 81 ± 2.8 | |
| $10^{-12} 	 78 \pm 3.4$ | |
| Strigol 10^{-9} 88 ± 2.4 | |
| 10^{-10} 80 ± 3.1 | |
| $10^{-11} 	 62 \pm 4.0$ | |
| 10^{-12} 25 ± 2.8 | |
| 5-Deoxystrigol 10^{-9} 87 ± 1.7 | |
| 10^{-10} 31 ± 3.4 | |
| $10^{-11} 	 4 \pm 1.7$ | |
| 10 ⁻¹² 0 | |
| Orobanchyl acetate 10^{-9} 95 ± 1.3 | |
| 10^{-10} 88 ± 1.9 | |
| $10^{-11} 	 72 \pm 2.6$ | |



| 10 ⁻¹² | 35 ± 2.1 | _ |
|-------------------------|----------|----------|
| Sorgolactone | 10-9 | 92 ± 2.9 |
| 10 ⁻¹⁰ | 67 ± 3.4 | |
| 10-11 | 12 ± 2.3 | _ |
| 10 ⁻¹² | 0 | _ |
| Fabacyl acetate | 10-9 | 90 ± 1.9 |
| 10-10 | 88 ± 1.2 | |
| 10-11 | 77 ± 1.7 | _ |
| 10 ⁻¹² | 21 ± 2.5 | |
| 7-Oxoorobanchyl acetate | 10-9 | 85 ± 2.3 |
| 10 ⁻¹⁰ | 65 ± 3.0 | |
| 10-11 | 30 ± 2.5 | _ |
| 10-12 | 5 ± 1.2 | |
| 2'-epi-Orobanchol | 10-9 | 93 ± 1.4 |
| 10-10 | 90 ± 1.8 | _ |
| 10-11 | 88 ± 2.3 | |
| 10-12 | 85 ± 2.9 | |
| GR24 (Synthetic) | 10-8 | 11 ± 0.8 |
| 10-9 | 0 | |
| 10-10 | 0 | _ |
| 10-11 | 0 | _ |
| 10-12 | 0 | _ |
| | | |

Data adapted from Kim et al., 2010, Journal of Pesticide Science.[2]



It has also been reported that **Solanacol** is approximately 1,000-fold more active than the synthetic strigolactone GR24 as a germination stimulant.[3] Furthermore, **Solanacol** and orobanchyl acetate have been observed to achieve over 95% germination of O. minor seeds at a concentration of 0.1 nM.[4]

Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi

While qualitative data suggests that natural strigolactones, including **Solanacol**, induce hyphal branching in AM fungi such as Gigaspora margarita, comprehensive quantitative data directly comparing the activity of **Solanacol** with a range of other natural strigolactones is not readily available in the reviewed literature.

Shoot Branching Inhibition

Exogenous application of several canonical strigolactones, including **Solanacol**, has been shown to inhibit shoot bud outgrowth.[5] However, detailed dose-response data comparing the inhibitory activity of **Solanacol** with other natural strigolactones on shoot branching is currently limited in the available scientific literature.

Experimental Protocols Key Experiment: Orobanche minor Seed Germination Assay

This protocol is a synthesized methodology based on common practices for assessing the germination-stimulating activity of strigolactones on parasitic plant seeds.

- 1. Seed Sterilization and Preconditioning:
- Orobanche minor seeds are surface-sterilized using a solution of 1% sodium hypochlorite containing 0.1% (w/v) Tween 20 for 2 minutes at 42°C with shaking.
- The sterilized seeds are then thoroughly rinsed with sterile distilled water and dried under vacuum.
- For preconditioning (conditioning), the dried seeds are placed on two layers of glass microfiber filter paper moistened with sterile distilled water in a Petri dish.



- The Petri dishes are sealed and incubated in the dark at 23°C for one week to allow the seeds to become responsive to germination stimulants.
- 2. Preparation of Test Solutions:
- Stock solutions of Solanacol and other strigolactones are prepared in acetone.
- Serial dilutions are made using sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻¹² M). The final acetone concentration should be kept constant and at a non-inhibitory level across all treatments.
- 3. Germination Assay:
- After the preconditioning period, the filter paper with the seeds is transferred to a new Petri dish.
- A specific volume (e.g., 50 μL) of each test solution is applied to the filter paper. A solution of sterile distilled water with the same concentration of acetone is used as a negative control.
- The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 23°C) for a specified period (e.g., 7 days).
- 4. Data Collection and Analysis:
- After the incubation period, the number of germinated seeds is counted under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.
- The germination percentage is calculated for each treatment.
- The experiment is typically performed with multiple replicates for each concentration, and the results are presented as the mean ± standard error.

Signaling Pathway and Experimental Workflow Strigolactone Signaling Pathway

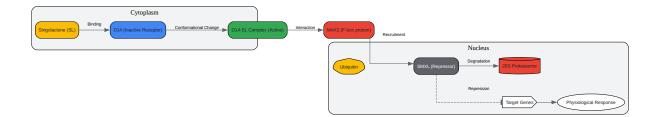


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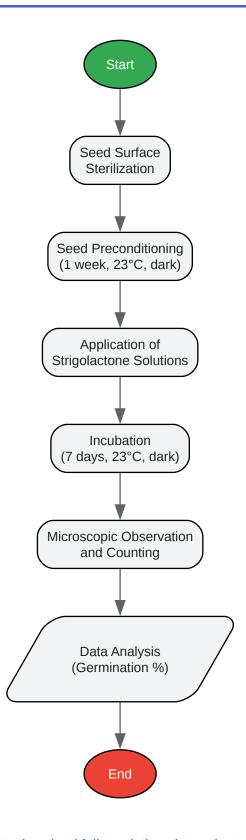
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Strigolactones are perceived by the α/β -hydrolase receptor D14. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (also known as D3 in rice). This complex then recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors (such as D53 in rice). The recruitment of the SMXL protein leads to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor protein derepresses the transcription of downstream target genes, leading to various physiological responses.









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